2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with nitro and methyl groups, making it a subject of interest in the synthesis of high-energy materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones. The nitro group is introduced via nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure safety and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include nitroso derivatives, amines, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of high-energy materials and advanced polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core structure but lacks the additional functional groups.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a similar pyrazole ring but with different substituents and additional heterocyclic rings.
Uniqueness
2-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N~1~-(2,5-DIMETHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of a nitro-substituted pyrazole ring with a hydrazinecarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H22N6O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoylamino]-3-(2,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H22N6O3S/c1-9-6-7-10(2)14(8-9)18-17(27)20-19-16(24)13(5)22-12(4)15(23(25)26)11(3)21-22/h6-8,13H,1-5H3,(H,19,24)(H2,18,20,27) |
InChI Key |
LWTKWIXOELFQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C(C)N2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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